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Electronic Properties

Introduction

Aluminum sulfide (Al2Ss) is a chemical compound that exists in several crystalline forms,
known as polymorphs.[1] As a wide band gap semiconductor, it has garnered interest for
applications in electronic devices like solar cells and light sensors, as well as a promising
material for energy storage systems such as aluminume-ion batteries.[2][3] A thorough
understanding of its electronic properties is crucial for the development of these technologies.
Theoretical investigations, primarily employing density functional theory (DFT), provide
invaluable insights into the electronic structure of Al2Ss, complementing and often guiding
experimental work. This guide details the theoretical methodologies used to study Al2Ss,
presents key quantitative data on its electronic properties, and outlines the logical workflow of
such investigations.

Crystalline Structures of Al2Ss3

Aluminum sulfide is known to exist in multiple crystalline forms, with the a and y phases being
the most studied.[1][4] Most of these structures are based on a wurtzite-like framework,
differing in the arrangement of lattice vacancies.[1]

e 0-Al2Ss: This is the most stable phase at room temperature and possesses a hexagonal
crystal structure with the P61 space group.[2][5][6]
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e y-Al2Ss: This high-temperature phase has a trigonal structure, similar to y-Al20s.[1][4]

o Other Phases: 3 and & phases can be obtained by annealing the a-phase or by applying
pressure, respectively.[1]

The arrangement of atoms in these crystal lattices is the primary determinant of the material's
electronic properties. In AlzSs, the aluminum (Al3+) centers typically occupy tetrahedral holes

within a hexagonally close-packed arrangement of sulfide (S2-) anions, a key difference from

aluminum oxide (Al203) where aluminum occupies octahedral holes.[1]

Theoretical and Computational Protocols

The investigation of Al2Ss's electronic properties heavily relies on first-principles quantum
mechanical calculations, particularly Density Functional Theory (DFT). DFT is a computational
method used to investigate the electronic structure of many-body systems.[7]

Key Methodologies:

o Density Functional Theory (DFT): This approach is used to calculate the ground-state
electronic structure of materials. The choice of the exchange-correlation functional within
DFT is critical for obtaining accurate results.

¢ Functionals Used for Al2Ss:

o Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA):
These are common and computationally efficient functionals. However, they are known to
underestimate the band gap of semiconductors.[2] For a-Al2S3, GGA-PBE calculations
yield a band gap of approximately 3.0 eV, significantly lower than the experimental value.

[2]

o Hybrid Functionals: Functionals like HSEO6 mix a portion of exact Hartree-Fock exchange
with a GGA functional, generally providing more accurate band gaps at a higher
computational cost.[2] For a-AlzSs, the HSEO6 functional calculates a band gap of 4.95 eV.

[2]

o Meta-GGA Functionals: Functionals like the Strongly Constrained and Appropriately
Normed (SCAN) and its regularized versions (rSCAN, r++SCAN) offer a balance of
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accuracy and computational efficiency, often improving upon GGA for lattice parameters
and band gaps.[2][8][9] The r++SCAN functional, for instance, calculates a band gap of
4.1 eV for a-Al2Ss, which is very close to the experimental value.[2][8][9]

e Projector Augmented-Wave (PAW) Method: This is an all-electron frozen-core method used
to solve the Kohn-Sham equations in DFT, providing a good balance between accuracy and
computational cost.[7]

e Band Structure Calculation: This involves calculating the electronic energy levels (bands) as
a function of the wave vector (k) along high-symmetry directions in the Brillouin zone. The
band gap is a key parameter derived from this, indicating the energy difference between the
valence band maximum (VBM) and the conduction band minimum (CBM).

o Density of States (DOS) Calculation: The DOS describes the number of available electronic
states at each energy level.[10] It provides insights into the orbital contributions to the
valence and conduction bands. For a-Al=Ss, the conduction states are found to originate from
hybridized s-p-d orbitals of Al and S.[2][4]

o Effective Mass Calculation: The effective mass (m*) is a parameter that describes how an
electron or hole responds to an external field.[11] It is calculated from the curvature of the
band edges in the E-k diagram. Lower effective masses generally imply higher carrier
mobility, which is crucial for efficient charge transport in electronic devices.[12]

Data Presentation: Electronic Properties of Al2Ss3

The following tables summarize the calculated and experimental electronic properties of the
most studied a-phase of Al2Ss.

Table 1: Crystal Lattice Parameters for a-Al=Ss (Hexagonal, P61)

Method a(A) c(A)

Experimental (XRD)[2] 6.438 17.898
DFT (r++SCAN)[2] 6.465 17.969
DFT (GGA-PBE)[2] 6.476 18.019
DFT (LDA)[2] 6.375 17.719
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Table 2: Band Gap (Eg) of a-Al2Ss

Method Band Gap (eV) Band Gap Type
Experimental
4.2
(Photoconductivity)[2]
DFT (r++SCAN)[2][8][9] 4.1
DFT (HSE06)[2] 4.95
DFT (GGA-PBE)[2] ~3.0
DFT (GGA - Materials Project)
2.82

[5]

Visualizations: Workflows and Relationships

Diagrams generated using the DOT language provide a clear visual representation of the
processes and concepts involved in the theoretical study of materials.
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Caption: Workflow for the theoretical investigation of Al=Ss electronic properties.
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Caption: Logical relationships in the computational study of material properties.

Conclusion

Theoretical investigations using DFT are indispensable for understanding and predicting the
electronic properties of materials like Al2Ss. The choice of computational methodology,
particularly the exchange-correlation functional, has a significant impact on the accuracy of the
results, with modern meta-GGA and hybrid functionals showing excellent agreement with
experimental data for the band gap of a-Al2Ss. The presented data and workflows provide a
comprehensive overview for researchers and scientists, highlighting the key parameters and
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logical steps involved in the computational analysis of this promising semiconductor. These
theoretical insights are critical for guiding the design and development of next-generation
electronic and energy storage devices based on aluminum sulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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